![molecular formula C20H16FN3O3 B2547248 N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide CAS No. 941904-83-2](/img/structure/B2547248.png)
N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide" is a complex organic molecule that likely exhibits a range of biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including the formation of amide bonds, ring closure reactions, and substitution reactions. For instance, the synthesis of N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl)pyrrolidine-1-carboxamide involved characterisation using NMR, FT-IR, and MS, as well as X-ray structural analysis . Similarly, the synthesis of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers was achieved through acyl chloride reactions . These methods could potentially be applied to the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction and DFT calculations. For example, the crystal structure of 6-(2-Fluorophenyl)-N-(p-Tolyl)Imidazo[1,2-A]Pyridine-2-Carboxamide was confirmed by X-ray diffraction and compared with DFT calculations . The structure of N-(fluorophenyl)pyridinecarboxamides was analyzed to determine the effects of substituents on molecular conformation and supramolecular aggregation . These analyses are crucial for understanding the molecular geometry and potential interaction sites of "this compound".
Chemical Reactions Analysis
The reactivity of similar compounds can provide insights into the chemical reactions that "this compound" might undergo. For instance, the antiallergic activity of N-tetrazolylpyridinecarboxamides was evaluated, and structure-activity relationships were established . The anticonvulsant properties of N-(2-Chloro-6-methylphenyl)-6-methyl-3-pyridinecarboxamide hydrate were also studied, revealing solid-state rotational disorder and hydrogen bonding interactions . These findings suggest that the compound may also exhibit specific biological activities and engage in hydrogen bonding.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through various studies. The crystal structure analyses of N-(fluorophenyl)pyridinecarboxamides revealed different primary aggregation processes and highlighted the cooperative effects of intra-/intermolecular interactions in the solid state . The molecular electrostatic potential and frontier molecular orbitals of 6-(2-Fluorophenyl)-N-(p-Tolyl)Imidazo[1,2-A]Pyridine-2-Carboxamide were investigated using DFT, revealing physicochemical properties . These studies can inform the potential solubility, stability, and reactivity of "this compound".
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Discovery
In the realm of medicinal chemistry, compounds structurally related to N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide have been explored for their potential as therapeutic agents. For instance, the discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors highlights the relevance of such compounds in targeting specific kinases involved in cancer pathways (G. M. Schroeder et al., 2009). These findings underscore the potential of structurally related carboxamides in the development of targeted cancer therapies.
Material Science and Polymer Chemistry
In material science, the synthesis and characterization of new compounds with carboxamide functionalities have been explored for their applications in creating advanced materials. For example, the synthesis of diphenylfluorene-based aromatic polyamides derived from various carboxylic acids demonstrates the utility of carboxamide groups in developing polymers with enhanced solubility, thermal stability, and mechanical properties (S. Hsiao et al., 1999). This research indicates the potential of incorporating carboxamide derivatives into polymer backbones for various industrial applications.
Molecular Biology and Biochemistry
In the field of molecular biology and biochemistry, the study of carboxamide derivatives extends to their role in modulating biological pathways and interactions. Compounds featuring the carboxamide moiety have been investigated for their ability to interact with biological targets, such as enzymes and receptors, thereby affecting cellular processes. For instance, the role of orexin-1 receptor mechanisms in compulsive food consumption has been studied using specific carboxamide derivatives, shedding light on the neurobiological underpinnings of eating disorders and potential therapeutic targets (L. Piccoli et al., 2012).
Eigenschaften
IUPAC Name |
N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3/c21-15-5-3-4-13(10-15)11-24-12-14(8-9-18(24)25)20(27)23-17-7-2-1-6-16(17)19(22)26/h1-10,12H,11H2,(H2,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMNONNMFVPNAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

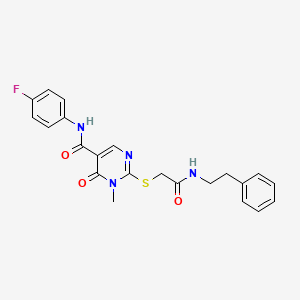
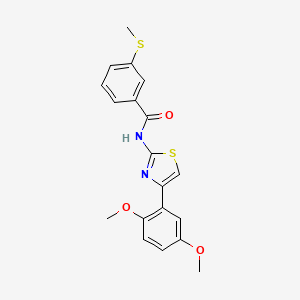
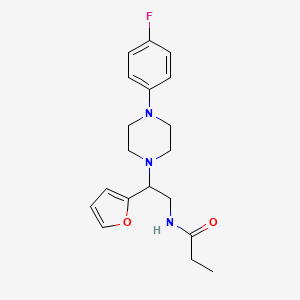
![{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B2547173.png)
![2-[(3-amino-1H-isoindol-2-ium-2-yl)methyl]benzonitrile;bromide](/img/structure/B2547176.png)

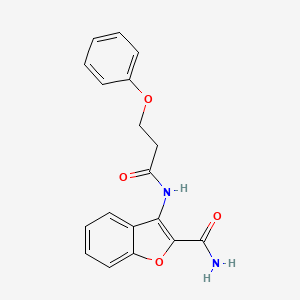
![N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2547179.png)

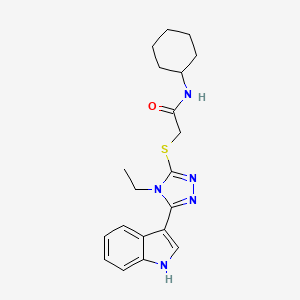
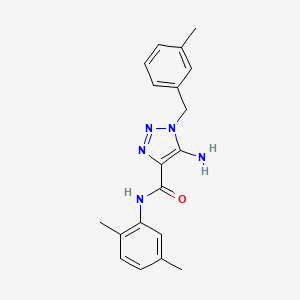
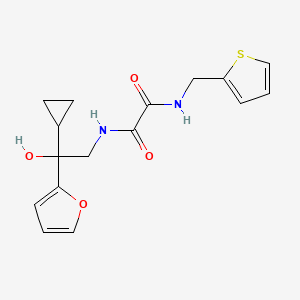

![N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2547187.png)